molecular formula C11H14N4O B1481593 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098092-53-4

1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No. B1481593
CAS RN: 2098092-53-4
M. Wt: 218.26 g/mol
InChI Key: WEMCIFWAOZQFLZ-UHFFFAOYSA-N
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Description

The compound “1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a type of imidazo[1,2-b]pyrazole-7-carboxamide . It has been tested for cytotoxic activity against various leukemia cell lines, including Acute promyelocytic leukemia (HL-60), acute monocytic leukemia (THP-1), acute T-lymphoblastic leukemia (MOLT-4), biphenotypic B myelomonocytic leukemia (MV-4-11), and erythroleukemia (K-562) cells in vitro .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by 1H NMR, 13C NMR, and HRMS analyses .

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis of imidazo[1,2-b]pyrazole derivatives, including compounds structurally related to 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide, has been explored for their potential antimicrobial activities. A study by Babariya and Naliapara (2017) details an efficient synthesis method for a library of 1H-imidazo[1,2-b]pyrazole compounds, revealing that these compounds exhibit moderate to significant antimicrobial activity. This suggests the potential of this compound and similar compounds in antimicrobial research and applications (Babariya & Naliapara, 2017).

Cytotoxic Characterization and Anticancer Potential

The cytotoxic characteristics of new imidazo[1,2-b]pyrazole-7-carboxamides, structurally related to the compound , have been investigated, revealing their potential in cancer treatment. Demjén et al. (2018) conducted a study on a series of these compounds, showing that several analogues exhibited sub-micromolar activities against various cancer cell lines, including MCF-7 human breast, 4T1 mammary gland, and HL-60 human promyelocytic leukemia, indicating a promising direction for anticancer research (Demjén et al., 2018).

Green Synthesis and Enhanced Antimicrobial Properties

Jyothi and Madhavi (2019) report on the green synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives, highlighting a novel approach to synthesizing related compounds with promising antimicrobial activity. This research emphasizes environmentally friendly methods and the potential for developing new antimicrobial agents, suggesting similar possibilities for this compound (Jyothi & Madhavi, 2019).

Innovative One-Pot Synthesis Techniques

Kolos et al. (2015) describe a one-pot synthesis method for imidazo[1,2-b]pyrazole derivatives, presenting an efficient strategy for generating these compounds. This approach could streamline the production of this compound for research and application purposes, highlighting the importance of innovative synthesis methods in pharmaceutical research (Kolos et al., 2015).

Biochemical Analysis

Biochemical Properties

1-(Cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in various biochemical reactions. It has been found to interact with several enzymes and proteins, influencing their activity and function. Notably, this compound has shown inhibitory effects on certain kinases, such as Pim-1 kinase, which is involved in cell survival and proliferation . The interaction with Pim-1 kinase occurs through binding to the active site, leading to the inhibition of its activity. Additionally, this compound has been observed to interact with apoptotic proteins like Bcl-2 and BAX, promoting apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In leukemia cells, this compound induces apoptosis at nanomolar concentrations, significantly reducing cell viability . It affects cell signaling pathways by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins such as BAX and Caspase-3 . Furthermore, it influences gene expression by altering the expression levels of genes involved in cell cycle regulation and apoptosis . The compound also impacts cellular metabolism by disrupting mitochondrial function, leading to the activation of apoptotic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes and proteins, leading to their inhibition or activation. For instance, its binding to Pim-1 kinase results in the inhibition of kinase activity, thereby blocking cell survival signals . Additionally, the compound induces changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to the activation of apoptotic pathways and the suppression of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . It undergoes gradual degradation when exposed to extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that the compound’s effects on cellular function persist over time, with sustained inhibition of cell proliferation and induction of apoptosis . These findings highlight the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations . Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent breakdown of the compound . The metabolites are then excreted through the kidneys . The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported into cells via membrane transporters, where it accumulates in the cytoplasm . It can also bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . It can also translocate to the nucleus, where it influences gene expression by interacting with nuclear proteins and transcription factors . Post-translational modifications, such as phosphorylation, can affect the compound’s localization and activity .

properties

IUPAC Name

1-(cyclobutylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-10(16)9-6-13-15-5-4-14(11(9)15)7-8-2-1-3-8/h4-6,8H,1-3,7H2,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEMCIFWAOZQFLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN2C=CN3C2=C(C=N3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

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